1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine
Overview
Description
1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine, also known as JNJ-42153605, is a novel piperidine-based compound that has shown potential as a therapeutic agent in various scientific studies. It is a small molecule that has been developed by Johnson & Johnson Pharmaceutical Research and Development, LLC.
Mechanism of Action
1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine acts as a partial agonist at the dopamine D2 receptor and an antagonist at the serotonin 5-HT2A receptor. It has been suggested that its anxiolytic and antidepressant-like effects are due to its ability to modulate the activity of these receptors in the brain.
Biochemical and Physiological Effects:
1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine has been shown to increase the levels of dopamine and serotonin in certain areas of the brain, which may contribute to its anxiolytic and antidepressant-like effects. It has also been found to decrease the levels of cortisol, a stress hormone, in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine in lab experiments is that it has a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both important targets for drug development. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are several future directions for the research on 1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine. One potential direction is to investigate its potential as a therapeutic agent for anxiety and depression in humans. Another direction is to further explore its mechanism of action and its effects on other neurotransmitter systems in the brain. Additionally, 1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine may be useful in the development of new drugs for the treatment of other psychiatric disorders.
Scientific Research Applications
1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine has been studied for its potential therapeutic applications in various scientific studies. It has been found to have a high affinity for the dopamine D2 receptor and the serotonin 5-HT2A receptor, which are both involved in the regulation of mood and behavior. 1-{[5-(3-chlorophenyl)-3-isoxazolyl]carbonyl}-4-methylpiperidine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
properties
IUPAC Name |
[5-(3-chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-11-5-7-19(8-6-11)16(20)14-10-15(21-18-14)12-3-2-4-13(17)9-12/h2-4,9-11H,5-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPRKGIZADRHOB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=NOC(=C2)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]-(4-methylpiperidin-1-yl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.